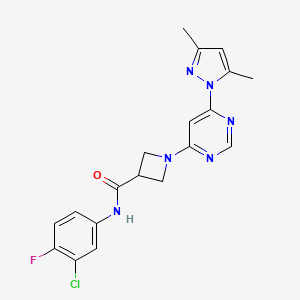

N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an azetidine carboxamide group. Its structural complexity arises from the integration of halogenated aromatic (3-chloro-4-fluorophenyl) and heterocyclic components, which are critical for its bioactivity. The compound’s design leverages pyrimidine’s role in kinase inhibition and azetidine’s conformational rigidity to enhance target binding specificity .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O/c1-11-5-12(2)27(25-11)18-7-17(22-10-23-18)26-8-13(9-26)19(28)24-14-3-4-16(21)15(20)6-14/h3-7,10,13H,8-9H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMJKYDKWYCUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Pyrazole Ring: This step involves the reaction of appropriate diketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of suitable amidines with β-dicarbonyl compounds.

Coupling Reactions: The chloro-fluorophenyl group can be introduced via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate amine and halide precursors.

Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with kinase inhibitors and chromenone derivatives. Key comparisons include:

Key Comparative Insights

- Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group in the target compound likely enhances membrane permeability and target affinity compared to non-halogenated analogs, as seen in fluorinated chromenone derivatives (e.g., Example 53 in ) .

- Conformational Rigidity : The azetidine ring imposes spatial constraints that may reduce off-target interactions relative to flexible amine-containing analogs, a feature critical for selectivity in kinase inhibitors .

- NMR-Based Structural Differentiation: As demonstrated in , chemical shift variations in regions analogous to positions 29–36 and 39–44 (Figure 6) can pinpoint substituent-induced electronic changes. For the target compound, NMR analysis (if performed) would highlight distinct shifts in the pyrimidine and azetidine protons compared to non-azetidine analogs .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide (CAS Number: 2034582-32-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by various research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 400.8 g/mol. The structure includes a chloro-fluoro phenyl group and a pyrazole-pyrimidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClFN6O |

| Molecular Weight | 400.8 g/mol |

| CAS Number | 2034582-32-4 |

This compound exhibits its biological effects through interactions with specific molecular targets. These interactions modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, show significant antitumor activity. They have been reported to inhibit key oncogenic pathways, including:

- BRAF(V600E) : A mutation frequently found in melanoma.

- EGFR : A receptor involved in the growth of various cancers.

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) . The combination of this compound with conventional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are crucial in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

Additionally, this compound has demonstrated antibacterial properties against various strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to the compound :

- Antitumor Efficacy : A study evaluated the efficacy of pyrazole-based compounds against breast cancer cells, revealing significant cytotoxicity and potential for clinical application .

- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting their role as anti-inflammatory agents .

- Antibacterial Testing : In vitro assays showed that specific derivatives exhibited moderate to excellent antibacterial activity against pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.